2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 618879-74-6
Cat. No.: VC20172788
Molecular Formula: C19H19ClN2OS2
Molecular Weight: 391.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618879-74-6 |
|---|---|
| Molecular Formula | C19H19ClN2OS2 |
| Molecular Weight | 391.0 g/mol |
| IUPAC Name | 2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C19H19ClN2OS2/c1-2-22-18(23)16-14-8-3-4-9-15(14)25-17(16)21-19(22)24-11-12-6-5-7-13(20)10-12/h5-7,10H,2-4,8-9,11H2,1H3 |
| Standard InChI Key | JQBWIESZGODXCG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)Cl)SC4=C2CCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Physicochemical Properties
The compound has the molecular formula C₁₉H₁₉ClN₂OS₂ and a molecular weight of 391.0 g/mol. Its IUPAC name is 2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one, reflecting its fused benzothieno[2,3-d]pyrimidinone core, ethyl group at position 3, and 3-chlorobenzylsulfanyl substituent at position 2. Key structural features include:
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A tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core, providing conformational stability.
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A 3-chlorobenzylsulfanyl group, enhancing lipophilicity and potential target interactions.
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An ethyl substituent at position 3, influencing steric and electronic properties .
Spectral Characterization
Data from infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm its structure:
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¹H-NMR (DMSO-d₆): Signals at δ 1.77–1.82 (m, 4H, CH₂), 2.70–2.86 (m, 4H, CH₂), 4.14 (s, 2H, SCH₂), and 7.24–7.59 (m, 4H, Ar-H) .
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¹³C-NMR: Peaks corresponding to carbonyl (δ 168–170 ppm), aromatic carbons (δ 120–140 ppm), and aliphatic chains (δ 20–50 ppm) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step protocols, typically involving:
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Cyclization: Formation of the benzothieno[2,3-d]pyrimidinone core from thiophene and pyrimidine precursors .
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Sulfanylation: Introduction of the 3-chlorobenzylsulfanyl group using potassium hydroxide and DMF .
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Alkylation: Ethyl group incorporation via alkyl halides or nucleophilic substitution .
Table 1: Representative Synthesis Methods
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| A | Reflux in DMF with KOH, 20–23 h | 65–72% | |
| B | Room temperature, aqueous KOH, 25 h | 58% | |
| C | Solvent-free, microwave-assisted | 81% |
Industrial-Scale Production
Optimized routes employ microwave-assisted synthesis to reduce reaction times and improve yields (up to 81%). Catalysts like palladium and ligands enhance selectivity in key steps .
Biological Activities and Mechanisms
Anticancer Activity
The compound exhibits in vitro cytotoxicity against cancer cell lines:
Table 2: Anticancer Activity Data
Mechanistic studies suggest dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in nucleotide synthesis . The 3-chlorobenzylsulfanyl group enhances target binding via hydrophobic interactions.
Antibacterial and Antifungal Properties
Preliminary data indicate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) . The mechanism may involve cell membrane disruption or protein synthesis inhibition .
Structure-Activity Relationships (SAR)
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3-Chlorobenzylsulfanyl Group: Essential for enzyme inhibition; replacing chlorine with other halogens reduces potency .
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Ethyl Substituent: Longer alkyl chains (e.g., propyl) decrease solubility but improve lipid membrane penetration .
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Tetrahydro Core: Saturation enhances metabolic stability compared to aromatic analogs .
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